Architecting Advanced Therapeutics: The Physical, Chemical, and Mechanistic Profile of CAS 2287283-91-2
Architecting Advanced Therapeutics: The Physical, Chemical, and Mechanistic Profile of CAS 2287283-91-2
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into aliphatic heterocycles is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates[1]. CAS 2287283-91-2 , chemically identified as 1-(2-bromoethyl)-3,3-difluoropyrrolidine hydrobromide , serves as a highly specialized, bifunctional building block designed for this exact purpose[2].
By combining a reactive primary alkyl bromide with a heavily fluorinated pyrrolidine ring, this synthon allows researchers to efficiently append a 3,3-difluoropyrrolidin-1-ylethyl moiety onto target scaffolds via nucleophilic substitution (SN2)[3]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and field-proven protocols for its application in drug discovery.
Physical and Chemical Properties
Understanding the fundamental properties of CAS 2287283-91-2 is critical for predicting its behavior in synthetic workflows and biological systems. The data is summarized in the table below.
| Property | Value / Description |
| Chemical Name | 1-(2-bromoethyl)-3,3-difluoropyrrolidine hydrobromide |
| CAS Registry Number | 2287283-91-2 |
| Molecular Formula | C6H11Br2F2N (C6H10BrF2N · HBr) |
| Molecular Weight | 294.96 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, MeCN); moderately soluble in H2O |
| Reactivity Profile | Electrophilic alkylating agent (primary bromide) |
| Storage Requirements | Hygroscopic; store under inert atmosphere (N2/Ar) at 2–8°C |
Mechanistic Rationale: The Causality of Structural Design
As a Senior Application Scientist, it is vital to look beyond the chemical structure and understand why this specific molecule was engineered. The design of CAS 2287283-91-2 relies on two critical mechanistic pillars: shelf-stability via salt formation and pharmacokinetic optimization via fluorination.
The Necessity of the Hydrobromide Salt
Free-base 2-haloalkylamines are notoriously unstable. The lone pair of electrons on the pyrrolidine nitrogen can undergo rapid intramolecular nucleophilic attack on the adjacent carbon bearing the bromide leaving group. This forms a highly reactive, three-membered aziridinium ion , which rapidly leads to dimerization or uncontrolled polymerization[3].
By formulating the compound as a hydrobromide salt , the pyrrolidine nitrogen is protonated. This ties up the lone pair, completely shutting down the intramolecular cyclization pathway and rendering the reagent shelf-stable for long-term storage.
Pharmacokinetic Impact of 3,3-Difluorination
The substitution of hydrogen atoms with fluorine at the 3-position of the pyrrolidine ring is not merely a structural novelty; it is a calculated pharmacokinetic intervention[1][4]:
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pKa Modulation: Fluorine is highly electronegative. The strong electron-withdrawing inductive effect (-I effect) pulls electron density away from the pyrrolidine nitrogen, lowering its pKa by approximately 2 to 3 units compared to an unsubstituted pyrrolidine. A less basic amine is less protonated at physiological pH, which significantly enhances passive membrane permeability and reduces off-target binding to the hERG potassium channel (a primary cause of cardiotoxicity).
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Metabolic Stability: The C-F bond is one of the strongest in organic chemistry. Replacing vulnerable C-H bonds with C-F bonds protects the pyrrolidine ring from oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the biological half-life of the resulting drug candidate[1].
Mechanistic pathway detailing how 3,3-difluorination optimizes pharmacokinetic properties.
Synthetic Utility and Reaction Dynamics
When deploying CAS 2287283-91-2 in an SN2 alkylation, the reaction proceeds through a dual pathway depending on the base and solvent used. Upon the addition of a base (e.g., K2CO3), the hydrobromide salt is neutralized, generating the free amine in situ.
At this stage, the target nucleophile (e.g., a deprotonated phenol or a secondary amine) can attack the primary bromide directly. Alternatively, the transient free amine may briefly form the aforementioned aziridinium intermediate, which is then rapidly opened by the target nucleophile. Both pathways ultimately converge on the desired alkylated product.
Workflow for SN2 alkylation using CAS 2287283-91-2, highlighting the aziridinium pathway.
Self-Validating Experimental Protocol: N-Alkylation
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It includes built-in analytical checkpoints to confirm reaction progress and product identity without relying on assumptions[3].
Objective
To alkylate a secondary amine or phenolic scaffold using 1-(2-bromoethyl)-3,3-difluoropyrrolidine hydrobromide.
Reagents & Materials
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Target Nucleophile (1.0 equivalent)
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CAS 2287283-91-2 (1.2 - 1.5 equivalents)
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Anhydrous Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) (3.0 equivalents)
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Catalytic Potassium Iodide (KI) (0.1 equivalents) - Acts as a halogen exchange catalyst (Finkelstein reaction) to convert the bromide to a more reactive iodide in situ.
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Step-by-Step Methodology
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Preparation of the Reaction Matrix: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the Target Nucleophile (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration) under an inert nitrogen atmosphere.
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Base Addition: Add K2CO3 (3.0 eq) to the solution. Stir at room temperature for 15 minutes. Causality: The excess base is required to deprotonate the target nucleophile AND to neutralize the hydrobromide salt of the alkylating agent.
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Electrophile Introduction: Add CAS 2287283-91-2 (1.2 eq) and catalytic KI (0.1 eq) to the suspension.
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Thermal Activation: Heat the reaction mixture to 70–80°C.
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Validation Checkpoint 1 (Reaction Monitoring): After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS. Look for the disappearance of the starting nucleophile mass and the appearance of the product mass [M+H]+.
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Workup: Once complete, cool the reaction to room temperature. Quench with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine (to remove DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Dichloromethane to Methanol).
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Validation Checkpoint 2 (Structural Confirmation): Submit the purified product for 1H, 13C, and 19F NMR. Crucial Step: The 19F NMR is the ultimate validation tool here. You must observe a characteristic signal (typically a multiplet or distinct doublet of doublets around -90 to -105 ppm, depending on the solvent) confirming the intact 3,3-difluoropyrrolidine ring[4].
References
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The Journal of Organic Chemistry. "Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry." ACS Publications. Available at:[Link]
